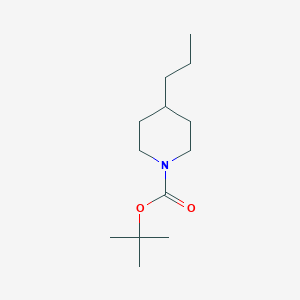

tert-Butyl 4-propylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-propylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-5-6-11-7-9-14(10-8-11)12(15)16-13(2,3)4/h11H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMARCLFDIMPRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of Piperidine Derivatives

Direct alkylation represents a straightforward route to introduce the propyl group onto the piperidine ring. This method typically employs 4-piperidone or its derivatives as starting materials. For instance, 4-piperidone can undergo nucleophilic attack by a propyl Grignard reagent (e.g., propylmagnesium bromide) to form 4-propylpiperidine, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Reaction Conditions :

-

Grignard Reagent : Propylmagnesium bromide (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature.

-

Quenching : Saturated ammonium chloride solution.

-

Boc Protection : Boc₂O (1.5 equiv.), 4-dimethylaminopyridine (DMAP, catalytic), in dichloromethane (DCM) at room temperature.

Yield : 60–75%, with purity >90% after column chromatography .

Limitations :

-

Competing over-alkylation at the nitrogen or other positions.

-

Requires rigorous anhydrous conditions to prevent side reactions.

Reductive Amination for Propyl Group Introduction

Reductive amination offers a selective alternative for installing the propyl moiety. In this approach, 4-piperidone reacts with propylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). The resulting 4-propylpiperidine is subsequently protected with Boc anhydride .

Optimized Protocol :

-

Molar Ratio : 4-Piperidone (1.0 equiv.), propylamine (1.2 equiv.), NaBH₃CN (1.5 equiv.) in methanol at pH 5–6 (adjusted with acetic acid).

-

Reaction Time : 12–24 hours at room temperature.

-

Boc Protection : Boc₂O (1.3 equiv.), triethylamine (2.0 equiv.) in DCM .

Yield : 70–85%, with minimal byproducts .

Advantages :

-

High regioselectivity for the 4-position.

-

Mild reaction conditions compatible with acid-sensitive groups.

Nucleophilic Substitution Using Sulfonate Esters

Nucleophilic substitution reactions leverage sulfonate leaving groups to introduce the propyl chain. For example, tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate reacts with a propyl nucleophile (e.g., propylmagnesium bromide) in a polar aprotic solvent .

Key Steps :

-

Sulfonation : Piperidine derivative treated with mesyl chloride (MsCl) or tosyl chloride (TsCl) to install the leaving group.

-

Substitution : Propyl nucleophile displaces the sulfonate group under basic conditions (e.g., K₂CO₃ in NMP at 100°C) .

Representative Reaction :

Yield : 80–95%, with isolated purity >98% .

Considerations :

-

Requires stoichiometric control to avoid dialkylation.

-

Solvent choice (e.g., DMF, NMP) critically impacts reaction efficiency.

Cross-Coupling Strategies Involving Organometallic Reagents

Transition metal-catalyzed cross-coupling reactions enable the incorporation of the propyl group via carbon-carbon bond formation. The Suzuki-Miyaura coupling, though typically used for aryl groups, can be adapted using alkyl boronate esters .

Example Protocol :

-

Substrate : tert-Butyl 4-bromopiperidine-1-carboxylate.

-

Reagent : Propylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv.) in dioxane/water (4:1) at 80°C .

Yield : 50–65%, with challenges in steric hindrance limiting efficiency .

Alternative Approach :

Kumada coupling using propylmagnesium bromide and a nickel catalyst improves yields (70–80%) but requires stringent moisture-free conditions .

Multi-Step Synthesis via Ring-Closing Metathesis

Organometallic ring-closing metathesis (RCM) constructs the piperidine ring with pre-installed substituents. Starting from acyclic diene precursors, a Grubbs catalyst facilitates cyclization to form 4-propylpiperidine, followed by Boc protection .

Synthetic Pathway :

-

Diene Preparation : Allylation of amine precursors to form N-allyl and C-allyl derivatives.

-

RCM : Second-generation Grubbs catalyst (5 mol%) in DCM under reflux.

-

Hydrogenation : Pd/C-mediated reduction to saturate the ring .

Yield : 60–75% over three steps.

Advantages :

-

High stereochemical control.

-

Compatible with complex substituent patterns.

Boc Protection as the Final Functionalization Step

Regardless of the method used to install the propyl group, Boc protection is universally applied to safeguard the piperidine nitrogen. Standard conditions involve Boc₂O (1.1–1.5 equiv.) with a base (e.g., DMAP, triethylamine) in DCM or THF .

Optimized Conditions :

-

Base : Triethylamine (2.0 equiv.).

-

Temperature : 0°C to room temperature.

Purity : >95% after crystallization from hexane/ethyl acetate .

Comparative Analysis of Synthetic Methods

| Method | Yield Range | Key Advantages | Limitations |

|---|---|---|---|

| Direct Alkylation | 60–75% | Simplicity, minimal steps | Over-alkylation risks |

| Reductive Amination | 70–85% | High selectivity, mild conditions | Requires pH control |

| Nucleophilic Substitution | 80–95% | High efficiency, scalable | Sensitive to solvent choice |

| Cross-Coupling | 50–80% | Versatility for complex analogs | Catalyst cost, stringent conditions |

| Ring-Closing Metathesis | 60–75% | Stereochemical control | Multi-step, expensive catalysts |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-propylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent like dimethylformamide.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Products where the tert-butyl group is replaced by other functional groups.

Scientific Research Applications

Example Synthesis Procedure:

- Reagents : Tert-butyl carbamate, propylamine, and a suitable solvent (e.g., THF).

- Procedure : Combine reagents in a round-bottom flask under inert atmosphere. Heat the mixture to reflux for several hours while monitoring progress via TLC.

- Purification : Isolate the product using column chromatography.

Biological Activities

Research has indicated that tert-butyl 4-propylpiperidine-1-carboxylate exhibits various biological activities, making it a candidate for further pharmacological studies.

Antimycobacterial Activity

One notable study evaluated the compound's efficacy against Mycobacterium tuberculosis. Results demonstrated significant antimycobacterial activity, suggesting potential for development into therapeutic agents against tuberculosis .

NLRP3 Inhibition

In another study, derivatives of piperidine, including this compound, were assessed for their ability to inhibit NLRP3-dependent pyroptosis in macrophages. The findings indicated that these compounds could modulate inflammatory responses, highlighting their potential in treating inflammatory diseases .

Case Studies

Several case studies have documented the applications and effectiveness of this compound in various contexts:

Mechanism of Action

The mechanism of action of tert-Butyl 4-propylpiperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and altering physiological responses.

Comparison with Similar Compounds

Substituent Effects

- Propyl vs. Pyridinyl/Amino Groups: The propyl group in the target compound likely increases lipophilicity compared to the pyridinyl or amino substituents in analogs. This difference may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Aromatic vs. Aliphatic Substituents : Pyridinyl and benzyloxy groups introduce aromaticity, enabling π-π stacking interactions in drug-receptor binding, whereas aliphatic groups (e.g., propyl) prioritize hydrophobic interactions .

Research Findings and Data Gaps

- Spectroscopic Data: Analogs such as tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate have been characterized via NMR and UV spectroscopy, confirming structural integrity . Similar methods would apply to the target compound.

- Toxicity: Limited ecotoxicological data for all compounds highlight a critical research gap. For example, tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate lacks persistence, bioaccumulation, and mobility studies .

Biological Activity

tert-Butyl 4-propylpiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a piperidine ring with a propyl substituent and a carboxylate functional group. Its chemical structure can be represented as follows:

Where , , , and represent the respective number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

- Inflammasome Pathways : Compounds in the piperidine class have been shown to modulate NLRP3 inflammasome activity, which is crucial in inflammatory responses. For instance, studies have demonstrated that certain derivatives can inhibit the release of pro-inflammatory cytokines such as IL-1β and IL-18 through the inhibition of pyroptosis in macrophages .

- Antimicrobial Activity : Some piperidine derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial membrane integrity or inhibiting essential bacterial enzymes .

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| NLRP3 Inflammasome Inhibition | Reduced IL-1β release | |

| Antibacterial Properties | Strong activity against Gram+ | |

| Cytotoxicity in Cancer Cells | Induced apoptosis |

Case Studies

-

Inflammatory Response Modulation :

A study investigated the effects of a series of piperidine derivatives on THP-1 cells differentiated into macrophages. The compounds were tested for their ability to inhibit NLRP3 inflammasome activation. Results indicated that certain derivatives significantly reduced pyroptosis by inhibiting caspase-1 activity, leading to decreased IL-1β production . -

Antimicrobial Efficacy :

A separate investigation focused on the antimicrobial properties of piperidine derivatives, including this compound. The study found that these compounds showed potent bactericidal effects against resistant strains of Staphylococcus aureus, suggesting their potential use in treating antibiotic-resistant infections . -

Cancer Therapeutics :

Research has also explored the potential of piperidine derivatives as anticancer agents. In vitro studies demonstrated that these compounds could induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-Butyl 4-propylpiperidine-1-carboxylate?

Methodological Answer: Synthesis optimization requires attention to reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, tert-butyl carbamate derivatives often employ nucleophilic substitution or coupling reactions under inert atmospheres. Catalysts like palladium or nickel complexes may enhance yield, while solvents such as DMF or THF influence reaction kinetics . Purification via silica gel column chromatography with gradients of ethyl acetate/hexane is common, but monitoring via TLC or HPLC ensures purity .

Q. How can researchers safely handle and store this compound in laboratory settings?

Methodological Answer: Storage should occur in airtight containers at -20°C to prevent hydrolysis or oxidation. Use chemical-resistant gloves (nitrile) and P95/P1 respirators for minor exposures . Avoid incompatible materials like strong oxidizers (e.g., peroxides) to prevent hazardous reactions . Emergency protocols include skin decontamination with soap/water and immediate medical consultation for inhalation exposure .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer: Combine NMR (¹H/¹³C) for functional group analysis, LC-MS for molecular weight confirmation, and IR spectroscopy to validate carbonyl (C=O) and piperidine ring vibrations. For crystalline derivatives, X-ray diffraction (using SHELX or WinGX) provides atomic-level resolution of stereochemistry . Cross-referencing with PubChem or computed InChI keys ensures structural consistency .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX refinements determines bond angles, torsion angles, and hydrogen-bonding networks. For example, Etter’s graph-set analysis can identify intermolecular interactions influencing crystal packing . Data collection at low temperatures (100 K) minimizes thermal motion artifacts, while ORTEP visualizations in WinGX clarify anisotropic displacement parameters .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or LC-MS adducts) require multi-technique validation:

Q. How can researchers mitigate decomposition risks during long-term stability studies?

Methodological Answer: Stability under varying conditions (pH, temperature, light) is assessed via accelerated degradation studies:

- HPLC-MS monitors degradation products (e.g., tert-butyl alcohol from ester hydrolysis).

- Thermogravimetric analysis (TGA) identifies decomposition thresholds (e.g., >150°C for thermal breakdown) .

- Inert atmosphere storage (argon/nitrogen) prevents oxidation, while desiccants reduce moisture-induced hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.